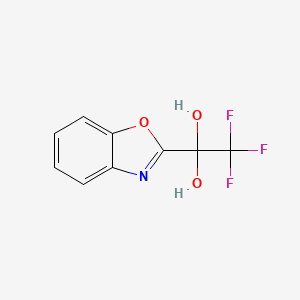

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1,3-Benzoxazol-2-yl)-2,2,2-Trifluorethan-1,1-diol ist eine Verbindung, die zur Klasse der Benzoxazol-Derivate gehört. Benzoxazol ist ein bicyclisches, planares Molekül, das aufgrund seines breiten Substratspektrums und seines Potenzials zur Funktionalisierung in der synthetischen organischen Chemie weit verbreitet ist.

Vorbereitungsmethoden

Die Synthese von 1-(1,3-Benzoxazol-2-yl)-2,2,2-Trifluorethan-1,1-diol beinhaltet typischerweise die Verwendung von 2-Aminophenol als Vorläufer. Der Syntheseweg umfasst die Reaktion von 2-Aminophenol mit verschiedenen Reagenzien wie Aldehyden, Ketonen, Säuren, Alkoholen, Isothiocyanaten, Orthoestern und Alkinonen unter verschiedenen Reaktionsbedingungen und Katalysatoren. Zu den in diesen Reaktionen verwendeten gängigen Katalysatoren gehören Nanokatalysatoren, Metallkatalysatoren und ionische Flüssigkeitskatalysatoren . Industrielle Produktionsverfahren beinhalten oft großtechnische Reaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

1-(1,3-Benzoxazol-2-yl)-2,2,2-Trifluorethan-1,1-diol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann unter geeigneten Bedingungen Substitutionsreaktionen mit Halogenen oder anderen Nukleophilen eingehen.

Kondensation: Sie kann an Kondensationsreaktionen mit Aldehyden oder Ketonen teilnehmen, um komplexere Strukturen zu bilden.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören saure oder basische Katalysatoren, Lösungsmittel wie Toluol oder Ethanol sowie spezifische Temperatur- und Druckbedingungen. Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol serves as a versatile starting material for synthesizing other benzoxazole derivatives. These derivatives are crucial intermediates in the development of various organic compounds.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens. Its mechanism may involve binding to specific enzymes or receptors that inhibit microbial growth.

- Anticancer Potential : Research suggests that benzoxazole derivatives can inhibit cancer cell proliferation by targeting specific cellular pathways.

Medicine

Due to its broad spectrum of biological activities, this compound is being explored in drug discovery. Its unique trifluoromethyl group may enhance its pharmacological properties compared to other similar compounds.

Industry

The compound is valuable in the production of materials with specific photoluminescent properties. This makes it applicable in:

- Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when excited makes it suitable for use in electronic devices.

- Fluorescent Materials : It can be used in developing fluorescent dyes and markers for biological imaging.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth.

Case Study 2: Anticancer Properties

In vitro studies were conducted to assess the anticancer effects of benzoxazole derivatives on human cancer cell lines. The findings showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Wirkmechanismus

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to their antimicrobial effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-(1,3-Benzoxazol-2-yl)-2,2,2-Trifluorethan-1,1-diol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-(5,7-Dichlor-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]chinolin: Diese Verbindung zeigt ebenfalls antimikrobielle und antioxidative Aktivitäten.

N-(1,3-Benzoxazol-2-yl)-3-Cyclohexyl-N-{2-[(4-Methoxyphenyl)amino]ethyl}-L-alaninamid: Diese Verbindung wurde auf ihre potenziellen pharmakologischen Wirkungen untersucht.

Die Einzigartigkeit von 1-(1,3-Benzoxazol-2-yl)-2,2,2-Trifluorethan-1,1-diol liegt in seiner Trifluormethylgruppe, die seine biologische Aktivität und Stabilität im Vergleich zu anderen Benzoxazol-Derivaten verbessern kann.

Biologische Aktivität

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a compound belonging to the benzoxazole class, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H6F3NO3 |

| Molecular Weight | 233.14 g/mol |

| Density | 1.476 g/cm³ |

| Boiling Point | 269.1 °C (predicted) |

| pKa | 10.57 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth and inflammation.

- Receptor Binding : It may bind to specific receptors that modulate cell signaling pathways related to cancer and infection.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzoxazole compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that:

- Gram-positive Bacteria : The compound demonstrated effective inhibition against Bacillus subtilis.

- Fungi : It showed antifungal activity against Candida albicans.

These findings suggest potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound exhibited cytotoxic effects against several cancer cell lines:

- Breast Cancer : Effective against MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : Inhibitory effects observed in A549 and H1975 cells.

- Liver Cancer : Notable activity against HepG2 cells.

The structure–activity relationship (SAR) analysis indicated that modifications to the benzoxazole moiety could enhance its cytotoxic effects while reducing toxicity to normal cells .

Case Studies

Several case studies highlight the compound's potential:

- In Vitro Studies on Cell Lines : A series of benzoxazole derivatives were tested for their cytotoxicity using K562 and HeLa cell lines. Results indicated that certain derivatives had lower toxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be beneficial for therapeutic applications .

- Inflammation Models : In models of inflammation using LPS-stimulated BV2 microglial cells, the compound showed significant inhibition of nitric oxide (NO) production, indicating anti-inflammatory properties that could complement its antimicrobial effects .

Eigenschaften

Molekularformel |

C9H6F3NO3 |

|---|---|

Molekulargewicht |

233.14 g/mol |

IUPAC-Name |

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethane-1,1-diol |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H |

InChI-Schlüssel |

IWJWDBNSECYUQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.